Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate
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Overview
Description
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate is an organophosphorus compound with the molecular formula C13H22NO6PS and a molecular weight of 351.36 g/mol . This compound is characterized by the presence of a phosphonate group, a sulfamoyl group, and a methoxybenzyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with N-(4-methoxybenzyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-methoxybenzylphosphonate: Similar structure but lacks the sulfamoyl group.
Diethyl (4-nitrobenzyl)phosphonate: Contains a nitro group instead of a methoxy group.
Dimethyl (4-bromobenzyl)phosphonate: Contains a bromine atom instead of a methoxy group and uses methyl esters instead of ethyl esters.
Uniqueness
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate is unique due to the presence of both the sulfamoyl and methoxybenzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H22NO6PS |
---|---|
Molecular Weight |
351.36 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C13H22NO6PS/c1-4-19-21(15,20-5-2)11-22(16,17)14-10-12-6-8-13(18-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI Key |
BMBXMBSRZBLCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)NCC1=CC=C(C=C1)OC)OCC |
Origin of Product |
United States |
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